molecular formula C18H19F3N2O6 B2970461 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418643-32-8

3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2970461
CAS No.: 2418643-32-8
M. Wt: 416.353
InChI Key: RTYOSLMWBPPBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with a molecular formula of C18H19F3N2O6. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .

Scientific Research Applications

Catalytic Carboxylation and Synthesis Applications

Vanadium-catalyzed carboxylation of linear and cyclic alkanes, involving trifluoroacetic acid (TFA), demonstrates the utility of TFA in enhancing reaction yields and facilitating the synthesis of carboxylic acids from simple hydrocarbons. This process highlights the role of TFA in promoting efficient catalytic reactions, potentially applicable in synthesizing derivatives of the compound (Reis et al., 2005).

Synthesis of Novel Compounds

The trifluoroacetylation of ethyl 2,4-dioxopentanoate, leading to the synthesis of various derivatives including acids and amides, showcases the versatility of TFA in chemical synthesis. Such reactions could be relevant for modifying or creating analogs of the compound , potentially for pharmaceutical or material science applications (Usachev et al., 2007).

Stability and Reactivity Enhancements

Research on enamino derivatives of 1,3-dioxoindane-2-carboxylic acid highlights the potential for chemical stability and reactivity enhancements through specific structural modifications. These findings may inspire strategies for enhancing the stability or reactivity of related compounds for various scientific applications (Malamidou-Xenikaki et al., 2008).

Development of Contrast Agents

A study on GdDO3A-type bismacrocyclic complexes, including trifluoroacetic acid in their synthesis, provides insights into the development of "smart" magnetic resonance imaging (MRI) contrast agents. This research could inform the design of novel diagnostic tools or therapeutic agents utilizing the unique structural features of the compound (Mishra et al., 2008).

Advanced Organic Synthesis Techniques

The synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones, utilizing trifluoroacetic acid-catalyzed reactions, exemplifies advanced organic synthesis techniques that could be applied to the synthesis or modification of complex compounds like the one . This research underscores the potential for creating highly functionalized and potentially bioactive compounds (Pei et al., 2014).

Properties

IUPAC Name

3-[2-(1,3-dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4.C2HF3O2/c19-14-12-3-1-2-4-13(12)15(20)18(14)8-7-17-11-6-5-10(9-11)16(21)22;3-2(4,5)1(6)7/h1-4,10-11,17H,5-9H2,(H,21,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOSLMWBPPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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